molecular formula C10H11FN2O3 B12639024 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide CAS No. 922142-64-1

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide

Cat. No.: B12639024
CAS No.: 922142-64-1
M. Wt: 226.20 g/mol
InChI Key: XHCNIBIAFYMZHV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and nitro functional groups on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and pyrrolidine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group in 2-fluoro-4-nitroaniline with pyrrolidine under basic conditions. This can be achieved using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: The resulting 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is then oxidized to form the 1-oxide derivative. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.

    Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-Chloro-2-nitrophenyl)pyrrolidine: Chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    1-(2,4-Dinitrophenyl)pyrrolidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

922142-64-1

Molecular Formula

C10H11FN2O3

Molecular Weight

226.20 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

XHCNIBIAFYMZHV-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-]

Origin of Product

United States

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